molecular formula C5H7N3OS B2490598 2-(Aminomethyl)thiazole-4-carboxamide CAS No. 203793-16-2

2-(Aminomethyl)thiazole-4-carboxamide

Cat. No. B2490598
CAS RN: 203793-16-2
M. Wt: 157.19
InChI Key: VXKQIPWHZSQXLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Aminomethyl)thiazole-4-carboxamide involves several steps. Researchers have designed and synthesized novel analogues based on the structure of cemadotin , a linear penta-peptide that inhibits cell proliferation by suppressing microtubules. The structures of these compounds have been characterized using techniques such as 1H-NMR , 13C-NMR , and high-resolution mass spectrometry (HR-MS) .

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including 2-(Aminomethyl)thiazole-4-carboxamide, have been investigated for their antimicrobial activity. These compounds exhibit potential as antibacterial, antifungal, and antiviral agents. For instance, sulfathiazole is an antimicrobial drug containing a thiazole ring . Researchers continue to explore novel thiazole derivatives for combating infectious diseases.

Anticancer Potential

Thiazoles have also shown promise in cancer research. Tiazofurin , an antineoplastic drug, contains a thiazole ring. Scientists have synthesized various 2-amino-thiazole-4-carboxamides inspired by the structure of cemadotin , aiming to discover new anticancer agents . These compounds may interfere with tumor cell proliferation and survival pathways.

Other Applications

Thiazoles have diverse applications, including their use as dyes, chemical reaction accelerators, and sulfur drugs. Researchers continue to explore novel derivatives for various purposes.

properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-1-4-8-3(2-10-4)5(7)9/h2H,1,6H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQIPWHZSQXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)thiazole-4-carboxamide

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